molecular formula C8H19Cl2FN2 B1484745 2-(Aminomethyl)-3-cyclobutyl-2-fluoropropan-1-amine dihydrochloride CAS No. 2098057-18-0

2-(Aminomethyl)-3-cyclobutyl-2-fluoropropan-1-amine dihydrochloride

Cat. No. B1484745
CAS RN: 2098057-18-0
M. Wt: 233.15 g/mol
InChI Key: HRYRDDRTRNRCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-3-cyclobutyl-2-fluoropropan-1-amine dihydrochloride (2-AMCBPF-DHCl) is an organic compound that has recently been the focus of scientific research and laboratory experiments. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientists in a wide range of research areas.

Scientific Research Applications

2-AMCBPF-DHCl has been used in a variety of scientific research applications, including studies of the effects of ion channels on cell membrane potentials, the effects of neurotransmitters on the brain, and the effects of hormones on metabolism. Additionally, this compound has been used in studies of drug absorption and distribution, as well as studies of the effects of drugs on the body.

Mechanism of Action

The exact mechanism of action of 2-AMCBPF-DHCl is not yet fully understood. However, it is believed that this compound acts as an agonist at certain ion channels, which can result in changes in the membrane potential of cells. Additionally, this compound has been found to interact with certain neurotransmitters, hormones, and drugs, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
2-AMCBPF-DHCl has been found to have a variety of biochemical and physiological effects. It has been found to alter the membrane potential of cells, as well as to modulate the activity of neurotransmitters, hormones, and drugs. Additionally, it has been found to have an effect on metabolism, as well as on the absorption and distribution of drugs.

Advantages and Limitations for Lab Experiments

2-AMCBPF-DHCl has several advantages for use in laboratory experiments. Its synthesis method is reliable and efficient, and its effects on cells, neurotransmitters, hormones, and drugs can be easily studied. Additionally, it is relatively easy to obtain and store, making it a convenient tool for researchers. However, this compound can be toxic in high concentrations, and its effects on the body are not yet fully understood, so caution should be taken when using it in experiments.

Future Directions

2-AMCBPF-DHCl has a wide range of potential applications in scientific research, and there are numerous possible future directions for its use. Possible future directions include further studies of its effects on cells, neurotransmitters, hormones, and drugs, as well as studies of its effects on metabolism, absorption, and distribution of drugs. Additionally, further research into the toxicity of this compound and its potential therapeutic applications may be warranted. Finally, further studies of the mechanism of action of this compound could help to elucidate its effects on the body and its potential uses in the medical field.

properties

IUPAC Name

2-(cyclobutylmethyl)-2-fluoropropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FN2.2ClH/c9-8(5-10,6-11)4-7-2-1-3-7;;/h7H,1-6,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYRDDRTRNRCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-3-cyclobutyl-2-fluoropropan-1-amine dihydrochloride
Reactant of Route 2
2-(Aminomethyl)-3-cyclobutyl-2-fluoropropan-1-amine dihydrochloride
Reactant of Route 3
2-(Aminomethyl)-3-cyclobutyl-2-fluoropropan-1-amine dihydrochloride
Reactant of Route 4
2-(Aminomethyl)-3-cyclobutyl-2-fluoropropan-1-amine dihydrochloride
Reactant of Route 5
2-(Aminomethyl)-3-cyclobutyl-2-fluoropropan-1-amine dihydrochloride
Reactant of Route 6
2-(Aminomethyl)-3-cyclobutyl-2-fluoropropan-1-amine dihydrochloride

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